1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
496786-03-9 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[2-(4-ethenylphenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-2-13-5-7-14(8-6-13)9-12-15-10-3-4-11-15/h2,5-8H,1,3-4,9-12H2 |
InChI Key |
LMAFWBCYAPNOFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCN2CCCC2 |
Origin of Product |
United States |
Contextualizing Pyrrolidine Derivatives in Organic Synthesis
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. tandfonline.com This structural motif is prevalent in a vast array of natural products, including many alkaloids, and is a key component of the amino acid proline, a fundamental building block of proteins. nih.gov The significance of pyrrolidine derivatives extends into medicinal chemistry, where they form the structural core of numerous pharmaceutical agents. nih.gov
The utility of the pyrrolidine scaffold in organic synthesis is multifaceted. It can serve as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure products. acs.org Furthermore, the nitrogen atom within the ring can act as a nucleophile or a base, and the ring itself can be functionalized at various positions to create a diverse library of compounds. tandfonline.combeilstein-journals.org Modern synthetic methodologies, such as multicomponent reactions and catalytic cascade reactions, have been extensively developed to efficiently construct substituted pyrrolidines. tandfonline.comnih.gov These methods often leverage the reactivity of iminium ions, which can be generated from pyrrolidine precursors, to enable stereocontrolled additions of nucleophiles. acs.org
The Role of Ethenylphenyl Moieties in Functional Material Precursors
The ethenylphenyl group, also known as a vinylphenyl group, is another crucial component of 1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine. This functional group consists of a vinyl group attached to a phenyl ring. The presence of the vinyl group makes these compounds valuable monomers for polymerization reactions.
The most well-known example of a polymer derived from an ethenylphenyl moiety is polystyrene, which is synthesized from styrene (B11656) (ethenylbenzene). However, the introduction of other functional groups onto the phenyl ring, as seen in the subject compound, allows for the creation of functional polymers with tailored properties. These polymers can have applications in areas such as ion-exchange resins, specialty plastics, and as supports for catalysts or reagents in solid-phase synthesis. The reactivity of the vinyl group allows for its incorporation into a wide range of polymer backbones through various polymerization techniques, including free-radical, cationic, and anionic polymerization.
Structural Features and Core Reactivity of 1 2 4 Ethenylphenyl Ethyl Pyrrolidine
The structure of 1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine combines the key features of both a pyrrolidine (B122466) derivative and an ethenylphenyl moiety. The pyrrolidine ring is attached via an ethyl linker to the para position of the phenyl ring, which in turn bears a vinyl group. This specific arrangement dictates the compound's potential reactivity.
Key Structural and Reactive Sites:
Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. It can participate in acid-base reactions and can be alkylated or acylated.
Ethenyl (Vinyl) Group: The double bond of the vinyl group is susceptible to electrophilic addition reactions. It can also undergo polymerization, making the molecule a potential monomer for creating functional polymers.
Aromatic Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.
The interplay between these functional groups could lead to interesting and complex reactivity. For instance, the pyrrolidine nitrogen could potentially influence the reactivity of the vinyl group through electronic effects transmitted through the phenyl ring.
Below is a table summarizing some of the key properties of the constituent functional groups.
| Functional Group | Key Properties | Potential Reactions |
| Pyrrolidine | Saturated heterocycle, basic nitrogen | Alkylation, Acylation, Salt formation |
| Ethenyl (Vinyl) | Unsaturated C=C double bond | Polymerization, Hydrogenation, Halogenation |
| Phenyl | Aromatic ring | Electrophilic Aromatic Substitution |
Research Directions and Knowledge Gaps
Established Synthetic Pathways to this compound
Nucleophilic Substitution Approaches Utilizing Pyrrolidine
A foundational and direct method for synthesizing this compound involves the nucleophilic substitution reaction between pyrrolidine and a suitable 2-(4-ethenylphenyl)ethyl electrophile. This strategy hinges on the preparation of a precursor where the ethyl group is functionalized with a good leaving group, such as a halide (bromide, iodide) or a sulfonate ester (tosylate, mesylate).
One plausible route begins with 4-vinylphenethyl alcohol, which can be converted to its corresponding tosylate, 2-(4-vinylphenyl)ethyl p-toluenesulfonate. The synthesis of similar tosylates is well-documented; for instance, various substituted phenethyl alcohols can be reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.comchemicalbook.com
Alternatively, a 2-(4-ethenylphenyl)ethyl halide, such as 1-bromo-2-(4-vinylphenyl)ethane, can be employed. The synthesis of such bromoalkanes can be achieved from the corresponding alcohol using standard brominating agents. Once the electrophilic precursor is obtained, direct alkylation of pyrrolidine yields the target compound. This SN2 reaction is typically carried out in a suitable solvent, often with an excess of pyrrolidine or in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. While robust, this method may require forcing conditions and can sometimes be complicated by side reactions depending on the stability of the vinyl group.
Coupling Reactions Involving Ethenylphenyl Precursors
Modern synthetic chemistry offers powerful coupling reactions that can construct the C-N bond or the ethenylphenyl moiety with high efficiency. Palladium-catalyzed C-N cross-coupling reactions, pioneered by Buchwald and Hartwig, represent a versatile strategy for N-arylation and are widely used in pharmaceutical synthesis. nih.govacs.org In a potential synthesis of the target molecule, pyrrolidine could be coupled with a 4-vinylphenyl-containing electrophile, such as 4-vinylphenyl triflate or halide, although this would create a C(aryl)-N bond, not the desired C(alkyl)-N bond.
A more direct approach involves the formation of the pyrrolidine ring itself through a coupling process. For example, copper-catalyzed intermolecular carboamination of vinylarenes provides a pathway to 2-arylpyrrolidines. This method uses potassium N-carbamoyl-β-aminoethyltrifluoroborates as the nitrogen source, which couple with styrenes and other vinylarenes. By applying this to 4-vinylstyrene, it is conceivable to construct a related 2-(4-ethenylphenyl)pyrrolidine scaffold.
Another relevant strategy is the use of precursors where the vinyl group is installed via a coupling reaction. For instance, a precursor like ethyl 2-chloro-4-bromobenzoate can be converted to ethyl 2-chloro-4-vinylbenzoate using potassium vinyltrifluoroborate and a palladium catalyst. This demonstrates how the ethenyl (vinyl) group can be introduced onto a phenyl ring that is already part of a larger molecular framework, a strategy that could be adapted to precursors of this compound.
Advanced Strategies for Stereoselective Synthesis
When chirality is a factor, either in the pyrrolidine ring or on the ethyl side-chain, stereoselective synthetic methods are required.
Diastereoselective Control in Pyrrolidine Ring Formation
The creation of substituted pyrrolidines with specific diastereoselectivity is a significant area of research. Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step with stereocontrol. For example, a highly diastereoselective synthesis of functionalized pyrrolidines with up to three contiguous asymmetric centers has been achieved through a TiCl4-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. While this specific reaction produces a different substitution pattern, the underlying principle of using a Lewis acid to orchestrate a stereoselective cascade could be adapted to precursors relevant to the ethenylphenyl-pyrrolidine scaffold.
Another powerful technique is the iridium-catalyzed reductive [3+2] dipolar cycloaddition of amides and conjugated alkenes. This method generates azomethine ylides reductively from amides under mild conditions, which then react with various alkenes to form highly substituted pyrrolidines with excellent regio- and diastereocontrol. acs.org This strategy could potentially be applied to an appropriate amide precursor to construct the pyrrolidine ring with control over its stereocenters.
The following table summarizes conditions for different diastereoselective pyrrolidine syntheses, illustrating the variety of approaches available.
| Method | Catalyst/Reagent | Key Features | Product Type |
| Multicomponent Coupling | TiCl4 | Constructs up to three stereocenters in one pot. | Highly substituted pyrrolidines |
| Reductive Cycloaddition | Vaska's complex [IrCl(CO)(PPh3)2] | Mild conditions, high regio- and diastereocontrol. acs.org | Complex pyrrolidines acs.org |
| Reductive Amination | NaBH(OAc)3 | Diastereoselective formation of fused pyrrolidine rings. | Fused pyrrolidino-tetrahydrofurans |
Chiral Catalyst Applications in Ethenylphenyl Modifications
Achieving enantioselectivity often relies on the use of chiral catalysts that can differentiate between two enantiotopic faces of a prochiral substrate. Organocatalysis has emerged as a powerful tool for such transformations. bohrium.comresearchgate.net Chiral pyrrolidine-based organocatalysts, for example, are widely used, and their structures have been extensively modified to optimize selectivity for various reactions. nih.gov
In the context of this compound, a chiral catalyst could be used to modify the ethenylphenyl group asymmetrically. For instance, an axially chiral styrene-based organocatalyst has been designed for asymmetric cascade reactions, demonstrating that chiral environments can be created around a styrene-like structure to control stereoselectivity. nih.govrsc.orgresearchgate.net Such catalysts often rely on a combination of steric hindrance and non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to guide the approach of a reagent. nih.govresearchgate.net
Another approach would be the enantioselective synthesis of a chiral precursor. For example, chiral phosphoric acids or chiral metal complexes could catalyze the asymmetric reduction of a ketone or the asymmetric addition to an imine on the side chain before the pyrrolidine ring is introduced. The development of chiral catalysts for various transformations continues to expand, offering new possibilities for accessing enantiopure ethenylphenyl compounds. ccspublishing.org.cnnih.govnih.govmdpi.com
Novel Catalytic Systems in the Preparation of Related Ethenylphenyl-Pyrrolidine Scaffolds
The development of novel catalytic systems continues to push the boundaries of synthetic efficiency and scope, particularly for nitrogen-containing heterocycles. nih.gov Iridium-catalyzed reactions, for example, have shown great promise. Vaska's complex, [IrCl(CO)(PPh3)2], has been used for the reductive generation of azomethine ylides from amides to synthesize complex pyrrolidines. acs.org This method is notable for its mild conditions and broad substrate scope, including the formation of both stabilized and unstabilized ylides. acs.org
Palladium catalysis remains a cornerstone of modern synthesis. nih.govacs.org Continuous innovation in ligand design has led to Pd-based catalytic systems capable of coupling a wide variety of amines, including heterocyclic ones like pyrrolidine, with aryl and heteroaryl halides under increasingly mild conditions. nih.gov These advanced systems often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the challenging reductive elimination step in the catalytic cycle. Such catalysts are crucial for constructing complex molecules and have been applied to the synthesis of numerous bioactive compounds containing pyrrolidine and other nitrogen heterocycles. nih.gov
Furthermore, catalytic systems that enable C-H activation and functionalization are emerging as powerful tools. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach to building molecular complexity. While direct C-H amination to form the desired ethylpyrrolidine linkage is challenging, related intramolecular C-H amination reactions catalyzed by metals like copper or rhodium are well-established for synthesizing pyrrolidines.
Organometallic Catalysis in C-C and C-N Bond Formations
The construction of the this compound scaffold relies on the strategic formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Organometallic catalysis provides a powerful toolkit for achieving these transformations with high efficiency and selectivity.
The formation of the pyrrolidine ring and its linkage to the ethylphenyl side chain can be accomplished through intramolecular or intermolecular C-N bond-forming reactions. Copper-catalyzed amination reactions are particularly noteworthy. For instance, a method for the synthesis of pyrrolidines via intramolecular C–H amination of N-fluoride amides has been developed using copper complexes as precatalysts. acs.org This approach demonstrates the potential for direct C-H functionalization to close the pyrrolidine ring. Similarly, copper-catalyzed tandem C-N bond-forming reactions of 1,4-dihalo-1,3-dienes serve as an efficient route to construct the pyrrole (B145914) core, which can be subsequently reduced to pyrrolidine. nih.gov Another powerful technique is the copper-promoted intramolecular aminooxygenation of alkenes, which yields disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov For the intermolecular connection, palladium-catalyzed carboamination of vinylarenes with N-carbamoyl-β-aminoethyltrifluoroborates offers a direct route to 2-arylpyrrolidines. organic-chemistry.org
The synthesis of the 4-ethenylphenyl group, a vinylarene (styrene) moiety, is commonly achieved via palladium-catalyzed cross-coupling reactions. These methods are fundamental for creating the C-C bond between the phenyl ring and the ethenyl group. The Negishi cross-coupling, which pairs an organozinc reagent with an organohalide, is a valuable tool for C-C bond formation and can be catalyzed by nickel or palladium complexes. acs.org The conditions for such reactions can be tuned to favor either heterogeneous or homogeneous catalysis, which can be critical for process optimization and catalyst recycling. nih.gov For example, a halogenated phenyl-ethyl-pyrrolidine precursor could be coupled with a vinyl organometallic reagent to install the ethenyl group.
Table 1: Organometallic Catalyst Systems for C-N and C-C Bond Formation Relevant to Pyrrolidine Synthesis
| Transformation | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular C-H Amination (C-N) | [TpxCuL] complexes | N-fluoride amides | Forms pyrrolidines and piperidines through a proposed Cu(I)/Cu(II) pathway. | acs.org |
| Intramolecular Aminooxygenation (C-N) | Copper(II) triflate | α-Substituted 4-pentenyl sulfonamides | High diastereoselectivity for 2,5-cis-pyrrolidines with excellent yields (76–97%). | nih.gov |
| Tandem Annulation (C-N) | CuI / Ligand | 1,4-dihalo-1,3-dienes and amines | Highly efficient route to substituted pyrroles, which are precursors to pyrrolidines. | nih.gov |
| Intermolecular Carboamination (C-N) | Copper catalyst | Potassium N-carbamoyl-β-aminoethyltrifluoroborates and vinylarenes | Provides direct access to 2-arylpyrrolidines. | organic-chemistry.org |
| Negishi Cross-Coupling (C-C) | Ni or Pd complexes | Organozinc reagents and organohalides | Effective for forming C-C bonds in the presence of various functional groups. | acs.org |
Photoredox Catalysis for Radical-Mediated Pathways
Visible-light photoredox catalysis has emerged as a transformative strategy in organic synthesis, enabling the generation of radical intermediates under mild conditions. These methods are well-suited for constructing the pyrrolidine ring system found in this compound.
One prominent approach involves the photocatalytic [3+2] cycloaddition to assemble the pyrrolidine core. researchgate.netnih.gov In this methodology, a photoredox catalyst, such as an iridium complex, absorbs visible light and initiates a single-electron transfer (SET) process. For example, the reaction between aryl cyclopropyl (B3062369) ketones and alkenes can be mediated by a combination of a Lewis acid and a photoredox catalyst to generate structurally diverse pyrrolidines. researchgate.net A key innovation in this area is the use of a redox auxiliary strategy, which allows for the photoreductive activation of substrates without the need for a sacrificial co-reductant, thus preventing undesired side reactions. researchgate.netnih.gov
Another powerful application of photoredox catalysis is the direct functionalization of pyrrolidines. An oxidative dehydrogenative aromatization and sulfonylation of N-heterocycles has been achieved using visible light, where an arylsulfonyl chloride acts as both a catalyst regeneration agent and a sulfonylation reagent. d-nb.info This demonstrates the potential to modify a pre-existing pyrrolidine ring. Furthermore, a method to synthesize β-substituted pyrroles from pyrrolidines has been developed by merging photoredox-initiated enamine–imine tautomerization with a nucleophilic addition process, showcasing high regioselectivity and atom economy. acs.org The combination of photochemical steps with enzymatic catalysis also presents a novel route to chiral pyrrolidines. nih.gov
Table 2: Photoredox Catalysis Strategies for Pyrrolidine Synthesis
| Reaction Type | Photocatalyst | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Ir(4‐CF3‐ppy)3 | Cyclopropyl ketones, hydrazones, Yb(OTf)3, blue LED | Redox auxiliary strategy avoids sacrificial co-reductants. | researchgate.netnih.gov |
| Dehydrogenative Sulfonylation | Iridium or Ruthenium photocatalysts | N-substituted pyrrolidines, sulfonyl chlorides, base, visible light | Dual function of sulfonyl chloride as catalyst regenerator and reagent. | d-nb.info |
| β-Substitution | Not specified | N-aryl pyrrolidines, ketoesters | Merges enamine-imine tautomerization with nucleophilic addition. High atom economy. | acs.org |
| Photoenzymatic Synthesis | Not specified | Photochemical oxyfunctionalization followed by enzymatic transamination or reduction. | Produces chiral N-Boc-3-amino/hydroxy-pyrrolidines with high enantiomeric excess. | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly guiding the development of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and more efficient reactions. The synthesis of this compound and its derivatives can benefit significantly from these approaches.
A key aspect of green synthesis is the use of environmentally benign reaction media. An efficient, catalyst-free domino reaction for producing pyrrolidine-fused spirooxindoles has been developed using a mixture of ethanol (B145695) and water (EtOH/H₂O) at room temperature. rsc.org This method features high yields and avoids toxic solvents and chromatographic purification.
The development of reusable and biodegradable catalysts is another cornerstone of sustainable synthesis. Natural carbohydrate-based solid acid catalysts, such as cellulose (B213188) sulfuric acid, have been employed for the diastereoselective synthesis of substituted pyrrolidines. acs.org This approach is metal-free, utilizes a renewable resource, and the catalyst can be recycled. Similarly, L-proline functionalized manganese ferrite (B1171679) nanorods have been used as a recyclable magnetic nanocatalyst for the stereoselective synthesis of spirocyclic pyrrolidines in a one-pot, three-component reaction. rsc.org This protocol offers high yields, excellent diastereoselectivity, and easy catalyst recovery using an external magnet. rsc.org
One-pot and tandem reactions contribute to sustainability by reducing the number of synthetic steps, minimizing waste, and saving time and energy. The development of multicomponent 1,3-dipolar cycloaddition reactions is a prime example, allowing for the construction of complex pyrrolidine skeletons from simple starting materials in a single operation. rsc.org
Table 3: Green Chemistry Strategies in Pyrrolidine Synthesis
| Green Approach | Methodology | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Benign Solvents | Three-component domino reaction | Catalyst-free, EtOH/H₂O, room temperature | Eco-friendly, high yields, no column chromatography needed. | rsc.org |
| Renewable/Reusable Catalyst | 1,3-Dipolar cycloaddition | Cellulose sulfuric acid (solid acid catalyst) | Metal-free, biodegradable and reusable catalyst, high diastereoselectivity. | acs.org |
| Reusable Nanocatalyst | One-pot three-component cycloaddition | MCCFe₂O₄@L-proline magnetic nanorods | High yield, high diastereoselectivity, easy magnetic recovery of the catalyst. | rsc.org |
| One-Pot Synthesis | Tandem 1,3-dipolar cycloaddition | MCCFe₂O₄@L-proline, 100 °C | Efficient construction of complex skeletons, reduces waste and operational steps. | rsc.org |
Chemical Reactivity of the Pyrrolidine Nitrogen Atom
The nitrogen atom within the pyrrolidine ring is a key center of reactivity in this compound. As a cyclic secondary amine, its chemical properties are characterized by the presence of a lone pair of electrons on the nitrogen, rendering it both basic and nucleophilic.
Nucleophilic Characteristics and Alkylation Reactions
The nitrogen atom of the pyrrolidine ring in this compound possesses significant nucleophilic character. This is a general feature of pyrrolidines, which are known to be effective nucleophiles in various reactions. nih.govacs.org The lone pair of electrons on the nitrogen can readily attack electrophilic centers, leading to the formation of new covalent bonds. The nucleophilicity of pyrrolidines is generally considered to be higher than that of less-strained cyclic amines or acyclic secondary amines due to the favorable stereoelectronics of the five-membered ring. acs.org
Alkylation of the pyrrolidine nitrogen is a representative reaction showcasing its nucleophilicity. In the presence of a suitable alkylating agent, such as an alkyl halide (e.g., ethyl bromide), the nitrogen atom can be readily alkylated to form a quaternary ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile, displacing the leaving group from the alkyl halide. The rate of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. For instance, the reaction of pyrrolidine with ethyl bromoacetate (B1195939) proceeds efficiently to yield ethyl 2-(pyrrolidin-1-yl)acetate.
Table 1: Representative Alkylation Reaction of Pyrrolidine Nitrogen
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Methyl Iodide | 1-Methyl-1-[2-(4-ethenylphenyl)ethyl]pyrrolidinium iodide | N-Alkylation |
| This compound | Benzyl Bromide | 1-Benzyl-1-[2-(4-ethenylphenyl)ethyl]pyrrolidinium bromide | N-Alkylation |
This table presents expected products based on the general reactivity of N-substituted pyrrolidines.
Role in Intermolecular Complexation
The lone pair of electrons on the pyrrolidine nitrogen also enables it to participate in the formation of intermolecular complexes, particularly with Lewis acids and metal ions. The nitrogen atom can act as a Lewis base, donating its electron pair to an electron-deficient species. This property is fundamental to the role of pyrrolidine-containing compounds as ligands in coordination chemistry and organocatalysis. nih.gov
The ability of the nitrogen to form hydrogen bonds is another critical aspect of its role in intermolecular interactions. With protic solvents or other molecules containing acidic protons, the nitrogen atom can act as a hydrogen bond acceptor. These interactions can influence the solubility, conformation, and reactivity of the molecule. The formation of such complexes is a key principle in various catalytic processes where pyrrolidine derivatives are employed to activate substrates. acs.org
Transformations Involving the Ethenyl (Vinyl) Moiety
The ethenyl (vinyl) group attached to the phenyl ring is the second major reactive site in this compound. This unsaturated moiety can undergo a variety of addition reactions, including cycloadditions, polymerization, hydrogenation, and oxidation.
Cycloaddition Reactions and Polymerization Initiation
The vinyl group, being part of a styrene (B11656) derivative, can participate in cycloaddition reactions. One of the most common examples is the Diels-Alder reaction, where the vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. mdpi.com Visible-light-mediated [4+2] cycloaddition reactions of styrenes have also been reported to yield tetralin derivatives. pkusz.edu.cn Furthermore, [2+2] cycloadditions of styrenes can occur under photochemical conditions to form cyclobutane (B1203170) derivatives. nih.gov
The ethenyl group also makes this compound a monomer suitable for polymerization. Styrene and its derivatives are well-known to undergo polymerization via various mechanisms, including free-radical, anionic, and cationic pathways, to produce polystyrene and related polymers. researchgate.net The presence of the pyrrolidine group, a tertiary amine, can potentially influence the polymerization process, particularly in anionic polymerization where it might interact with the initiator or the growing polymer chain.
Table 2: Potential Polymerization and Cycloaddition Reactions of the Ethenyl Group
| Reaction Type | Reactant(s) | Expected Product |
| Free Radical Polymerization | This compound, Initiator (e.g., AIBN) | Poly(this compound) |
| [4+2] Cycloaddition | This compound, 1,3-Butadiene | 4-(2-(Pyrrolidin-1-yl)ethyl)cyclohex-1-ene derivative |
| [2+2] Cycloaddition | This compound (self-dimerization under photochemical conditions) | Disubstituted cyclobutane derivative |
This table presents expected products based on the general reactivity of styrene derivatives.
Hydrogenation and Reduction Pathways
The double bond of the ethenyl group can be readily reduced to a single bond through hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. mdpi.com The product of this reaction would be 1-[2-(4-ethylphenyl)ethyl]pyrrolidine. The conditions for hydrogenation can be controlled to selectively reduce the vinyl group without affecting the aromatic ring. For instance, catalytic transfer hydrogenation using a hydrogen donor like formic acid in the presence of an iridium catalyst is an effective method for reducing unsaturated compounds. nih.gov
The reduction of the nitro group in a related compound, 1-(4-nitrophenethyl)pyrrolidine, to an amino group has been documented. While not a direct reaction of the ethenyl group, it highlights that other reducible functionalities on the phenyl ring can be targeted. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied process, often employing metal nanoparticles as catalysts. nih.govnih.govmdpi.com
Oxidation Processes and Derivative Formation
The ethenyl group is susceptible to oxidation, leading to a variety of derivatives. Epoxidation is a common oxidative transformation where the double bond reacts with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, to form an oxirane ring. researchgate.netnih.gov The resulting epoxide, 1-(2-(4-(oxiran-2-yl)phenyl)ethyl)pyrrolidine, is a versatile intermediate that can undergo further reactions, such as ring-opening with nucleophiles. The reaction of styrene oxide with amines typically results in the formation of amino alcohols. arizona.eduacs.org
Ozonolysis is another powerful oxidative cleavage reaction that can be applied to the ethenyl group. This reaction involves treating the compound with ozone followed by a workup with a reducing or oxidizing agent. A reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield an aldehyde, 4-(2-(pyrrolidin-1-yl)ethyl)benzaldehyde. This aldehyde can then serve as a precursor for further synthetic modifications.
Table 3: Potential Oxidation Products of the Ethenyl Group
| Reagent(s) | Product | Reaction Type |
| m-Chloroperoxybenzoic acid (m-CPBA) | 1-(2-(4-(Oxiran-2-yl)phenyl)ethyl)pyrrolidine | Epoxidation |
| 1. O3, 2. (CH3)2S | 4-(2-(Pyrrolidin-1-yl)ethyl)benzaldehyde | Ozonolysis (reductive workup) |
| KMnO4 (cold, dilute) | 1-(2-(4-(1,2-Dihydroxyethyl)phenyl)ethyl)pyrrolidine | Dihydroxylation |
This table presents expected products based on the general reactivity of styrene derivatives.
Reactivity of the Phenyl Group and Side-Chain Modifications
The presence of the pyrrolidinoethyl group on the phenyl ring significantly influences its reactivity, directing substitutions and enabling specific modifications to the side-chain.
Aromatic Substitution Reactions
The pyrrolidinoethyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. youtube.com Consequently, reactions such as nitration, halogenation, and sulfonation are expected to occur primarily at the positions ortho to the ethylpyrrolidine substituent.
Standard nitration conditions, employing a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), would likely yield a mixture of ortho- and meta-substituted products relative to the vinyl group, with the ortho position to the activating pyrrolidinoethyl group being favored. masterorganicchemistry.com Similarly, sulfonation with fuming sulfuric acid introduces a sulfonic acid group (SO₃H) onto the ring, also directed by the activating group. masterorganicchemistry.com
It is important to note that while the pyrrolidinoethyl group is activating, the vinyl group is a deactivating group, directing incoming electrophiles to the meta position. youtube.com This can lead to complex product mixtures depending on the reaction conditions. However, the strong activating effect of the aminoalkyl group typically dominates the directing effects.
In contrast, nucleophilic aromatic substitution (SNA_r) on the phenyl ring is generally unfavorable unless a strong electron-withdrawing group is present on the ring, typically ortho or para to a good leaving group like a halide. wikipedia.orgmasterorganicchemistry.com For this compound itself, which lacks such features, this pathway is not readily accessible.
Functionalization at the Ethyl Linker
The ethyl linker connecting the phenyl ring and the pyrrolidine moiety offers sites for functionalization, although these reactions are generally less common than those on the aromatic ring or vinyl group. The benzylic C-H bonds (adjacent to the phenyl ring) and the C-H bonds alpha to the nitrogen are potential sites for oxidation or C-H activation reactions.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for modifying phenylethylamine derivatives. nih.gov By employing specific directing groups, it is possible to achieve site-selective functionalization at either the ortho or meta positions of the phenyl ring. nih.gov For instance, a removable directing group attached to the pyrrolidine nitrogen could facilitate palladium-catalyzed olefination or alkylation at a specific C-H bond on the aromatic ring. nih.gov While direct C-H activation of the ethyl linker is challenging, it can be achieved under specific catalytic conditions, often involving transition metals that can insert into C-H bonds.
Intramolecular Cyclization Pathways and Ring-Forming Reactions
The proximate positioning of the nucleophilic pyrrolidine nitrogen and the electrophilic vinyl group makes this compound a prime candidate for intramolecular cyclization reactions, a highly atom-economical method for constructing heterocyclic systems. ilpi.comwikipedia.org
Hydroamination and Related Cyclization Mechanisms
Intramolecular hydroamination involves the addition of the N-H bond of an amine across a carbon-carbon multiple bond. ilpi.comwikipedia.org In the case of a precursor to this compound (i.e., a secondary amine), this reaction can be catalyzed by a variety of metals, including alkali metals, alkaline-earth metals, lanthanides, and transition metals. ilpi.comwikipedia.org The reaction is thermodynamically feasible but possesses a high activation barrier, necessitating the use of a catalyst. ilpi.com
Base-catalyzed intramolecular hydroamination is a common approach. acs.org A strong base, such as n-butyllithium, deprotonates the amine to form a more nucleophilic lithium amide, which then attacks the vinyl group. acs.org The resulting carbanion can then be protonated to yield the cyclized product.
Lanthanide-based catalysts are also highly effective for intramolecular hydroamination. acs.orglibretexts.org The mechanism typically involves the formation of a lanthanide-amido intermediate, followed by the insertion of the alkene into the metal-nitrogen bond. libretexts.org This is often the rate-determining step. libretexts.org Subsequent protonolysis releases the cyclized amine product and regenerates the catalyst. libretexts.org
Table 1: Comparison of Catalytic Systems for Intramolecular Hydroamination
| Catalyst Type | General Mechanism | Key Features |
|---|---|---|
| Alkali Metal Bases (e.g., n-BuLi) | Deprotonation of amine followed by nucleophilic attack on the C=C bond. acs.org | Simple, readily available reagents. Often requires stoichiometric base. acs.org |
| Alkaline-Earth Metals (e.g., Ca, Mg) | Formation of a metal-amido intermediate, followed by alkene insertion. acs.org | Catalyst initiation can be reversible for Ca, but non-reversible for Mg. acs.org |
| Lanthanides (e.g., Sm, Nd, La) | Formation of a lanthanocene-amido intermediate, followed by a rate-determining alkene insertion into the M-N bond. acs.orglibretexts.org | Highly active catalysts, allowing for cyclization of hindered olefins. acs.org |
| Transition Metals (e.g., Zr, Pd) | Varies; can involve σ-bond insertion or proton-assisted C-N bond formation. nih.gov | Mechanism can be highly dependent on the metal and ligand system. nih.govibm.com |
Radical Cascade Reactions
The vinyl group of this compound can participate in radical cascade reactions. These reactions are initiated by the generation of a radical species that adds to the vinyl group. The resulting radical can then undergo a series of subsequent reactions, often including cyclizations, to form complex polycyclic structures. nih.govthieme-connect.de
A common strategy involves the addition of a radical to an alkyne or a vinyl group, which generates a new vinyl or alkyl radical, respectively. nih.gov This new radical intermediate can then participate in further transformations. For instance, a radical generated elsewhere in the molecule could add to the vinyl group, initiating a cascade that could involve the pyrrolidine ring or the phenyl group, depending on the design of the precursor and the reaction conditions. nih.govcmu.edu
Computational Elucidation of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the intricate mechanisms of reactions like intramolecular hydroamination. nih.govnih.govnih.gov These computational studies allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the evaluation of competing reaction pathways. youtube.comyoutube.com
For intramolecular hydroamination, DFT studies have been crucial in distinguishing between different proposed mechanisms. nih.govnih.gov One common pathway is a stepwise σ-insertive mechanism, which involves the insertion of the C=C double bond into a metal-nitrogen bond, followed by aminolysis of the resulting metal-carbon bond. nih.gov An alternative is a proton-assisted pathway where C-N bond formation and proton transfer occur in a single, concerted step. nih.gov
Computational models can also predict the activation barriers for these steps, providing insight into the reaction kinetics. ibm.comyoutube.com For example, in some systems, the alkene insertion step is found to be rate-determining. acs.org DFT calculations can also elucidate the role of the catalyst and ligands, helping to explain observed reactivity trends and stereoselectivity. acs.org
Table 2: Computationally Investigated Parameters in Hydroamination Reactions
| Investigated Aspect | Computational Method | Insights Gained |
|---|---|---|
| Reaction Pathway | DFT Energy Profiling nih.govnih.gov | Determination of whether the mechanism is stepwise or concerted. nih.govnih.gov |
| Transition State Geometry | TS Optimization (e.g., QST2/3) youtube.com | Visualization of the atomic arrangement at the peak of the energy barrier. |
| Activation Energy (ΔG‡) | Free Energy Calculations youtube.com | Prediction of reaction rates and identification of the rate-determining step. acs.org |
| Kinetic Isotope Effects (KIEs) | Vibrational Frequency Analysis | Comparison with experimental KIEs to validate the proposed mechanism. nih.gov |
| Catalyst/Substrate Interactions | Geometry Optimization acs.org | Understanding the binding of the substrate to the catalyst and the role of ligands. acs.org |
In-Depth Scientific Review: Applications of this compound in Advanced Materials Science
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information regarding the applications of the specific chemical compound this compound in the outlined areas of advanced materials science.
The investigation covered the following specific areas as requested:
Polymer Functionalization and Crosslinking Strategies:No reports were identified that describe the use of this compound for the post-polymerization functionalization of other polymers or as a crosslinking agent.
Based on the available data, the chemical compound this compound does not have a documented history of application in the fields of polymer synthesis, composite science, or polymer modification as outlined. While structurally related compounds, such as vinylpyrrolidone, are widely used in polymer science, no such applications have been reported for this specific molecule. Therefore, it is not possible to provide a scientifically accurate article on its use in these advanced materials science applications.
Table of Compounds Mentioned
Introduction of Pyrrolidine Moieties for Specific Properties
The pyrrolidine group, a five-membered saturated nitrogen-containing heterocycle, can be introduced into polymer structures to impart a range of desirable properties. The presence of the nitrogen atom in the pyrrolidine ring can enhance the polymer's surface energy, polarity, and adhesive characteristics. This modification can lead to improved wettability and adhesion to other materials, which is a critical factor in coatings, adhesives, and composite manufacturing.
Furthermore, the basic nature of the nitrogen atom in the pyrrolidine moiety can offer sites for hydrogen bonding, which can influence the intermolecular and intramolecular interactions within a polymer matrix. These interactions can affect the material's mechanical properties, such as its flexibility and toughness. The pyrrolidine group can also act as a scavenger for acidic species, potentially improving the long-term stability and environmental resistance of the material. While specific data for this compound is not available, the general effects of pyrrolidine incorporation are well-documented for other polymer systems.
Utilizing the Ethenyl Group for Crosslinking Networks
The terminal ethenyl (vinyl) group on the phenyl ring of this compound serves as a reactive site for polymerization and crosslinking reactions. This functionality allows the compound to be covalently incorporated into polymer networks through various polymerization techniques, such as free-radical polymerization, which can be initiated by thermal or photochemical means.
When used as a comonomer or a crosslinking agent, this compound can form bridges between polymer chains. This crosslinking leads to the formation of a three-dimensional network structure, which can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting material. The density of these crosslinks, and thus the final properties of the material, could be controlled by adjusting the concentration of this compound in the polymerization mixture. The formation of such networks transforms thermoplastics into thermosets, which exhibit reduced creep and improved dimensional stability at elevated temperatures.
Development of Composite Materials with Enhanced Performance
Composite materials, which consist of a matrix material reinforced with a filler, can have their performance significantly improved by enhancing the interaction between these two components. This compound is a promising candidate as a coupling agent or surface modifier in such systems due to its bifunctional nature.
Improvement of Dispersibility and Compatibility of Fillers
A major challenge in the development of high-performance composites is the tendency of filler particles, such as silica, alumina, or carbon nanotubes, to agglomerate within the polymer matrix. This poor dispersion can lead to a material with inconsistent properties and mechanical weaknesses. The unique structure of this compound can address this issue. arborpharmchem.com
The phenyl and pyrrolidine groups of the molecule can interact with the surface of inorganic fillers through physical or chemical interactions. arborpharmchem.com This interaction can modify the surface of the filler, making it more compatible with the surrounding polymer matrix. This improved compatibility helps to break down filler agglomerates and promotes a more uniform dispersion of the filler throughout the composite. The result is a more homogeneous material with potentially superior and more reliable mechanical properties.
Table 1: Potential Filler Interactions with this compound
| Filler Type | Potential Interaction with this compound |
| Silica (SiO₂) | Hydrogen bonding between surface silanol (B1196071) groups and the pyrrolidine nitrogen. |
| Alumina (Al₂O₃) | Lewis acid-base interactions between surface aluminum sites and the pyrrolidine nitrogen. |
| Carbon Nanotubes | π-π stacking interactions between the phenyl group and the graphitic surface of the nanotubes. |
Note: This table is based on general chemical principles, as specific experimental data for this compound is not publicly available.
Engineering of Mechanical and Thermal Properties in Polymer Composites
The covalent bonding of the ethenyl group into the polymer matrix, combined with the interaction of the pyrrolidine and phenyl groups with the filler surface, would create a robust bridge between the two phases. This could lead to a composite material with enhanced thermal stability, as the movement of polymer chains would be restricted at the filler interface. While quantitative data from research studies on this compound is not currently available, the expected qualitative improvements are summarized in the table below.
Table 2: Predicted Effects of this compound on Composite Properties
| Property | Predicted Effect | Rationale |
| Tensile Strength | Increase | Improved stress transfer from matrix to filler due to enhanced interfacial adhesion. |
| Young's Modulus | Increase | Better dispersion and interaction with high-modulus fillers. |
| Thermal Stability | Increase | Restricted polymer chain mobility at the filler interface and potential for a crosslinked matrix. |
| Chemical Resistance | Increase | Formation of a crosslinked network can reduce solvent uptake and degradation. |
Note: This table represents predicted outcomes based on the chemical structure of the compound and established principles of materials science, pending experimental verification.
Theoretical and Computational Chemistry of 1 2 4 Ethenylphenyl Ethyl Pyrrolidine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. ijcce.ac.ir It is frequently employed to calculate optimized geometries, vibrational frequencies, and electronic properties like molecular orbitals, which are crucial for predicting a molecule's reactivity. bohrium.comresearchgate.net For a molecule like 1-[2-(4-ethenylphenyl)ethyl]pyrrolidine, DFT can elucidate the influence of the pyrrolidine (B122466) ring and the ethenyl (vinyl) group on the electron distribution across the phenyl ring and the ethyl bridge.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. chadsprep.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the π-system of the ethenylphenyl group and the lone pair of the nitrogen atom in the pyrrolidine ring. The LUMO, conversely, would likely be distributed over the antibonding π* orbitals of the aromatic and vinyl systems. libretexts.orgyoutube.com An analysis of these orbitals helps predict how the molecule will interact with other chemical species. For instance, an electrophilic attack would likely target the vinyl group or the aromatic ring, which are sites of high HOMO density.
| Parameter | Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -5.85 | Indicates moderate electron-donating capability (nucleophilicity). |
| LUMO Energy | -1.20 | Suggests a moderate ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 4.65 | A larger gap suggests high kinetic stability and low chemical reactivity. |
DFT calculations are instrumental in mapping out potential reaction pathways and calculating the associated energy barriers (activation energies). beilstein-journals.org This allows researchers to predict the most likely mechanism for a given chemical transformation and to understand the kinetic versus thermodynamic control of a reaction. For this compound, such studies could investigate several key reactions.
One critical area of study would be the polymerization reaction at the ethenyl (vinyl) group. DFT could be used to model the initiation, propagation, and termination steps of radical polymerization, calculating the activation energy for each step to predict reaction rates. Another potential reaction is the N-alkylation or other transformations involving the pyrrolidine nitrogen. Computational studies on similar pyrrolidine derivatives have successfully elucidated mechanisms for C–N bond formation and cyclization reactions, showing how different environments (e.g., in solution vs. in a protein active site) can favor different pathways. nih.gov A proposed reaction pathway for the synthesis of a related compound, N-(ethylphenyl)pyrrolidine, highlights the kind of mechanistic steps that could be modeled. researchgate.net
Table 2: Hypothetical Energy Barriers for Polymerization Steps (Note: This table provides an example of data that could be generated from DFT calculations for the radical polymerization of the title compound.)
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Initiation | Radical initiator attacks the vinyl group. | 10.5 |
| Propagation | Monomer adds to the growing polymer chain radical. | 8.2 |
| Chain Transfer | A hydrogen atom is abstracted from the solvent. | 12.1 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility, preferred shapes, and interactions with their environment. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net
For this compound, MD simulations would be invaluable for understanding the molecule's three-dimensional structure and dynamics. Key areas of investigation would include:
Torsional Flexibility: Analyzing the rotation around the single bonds in the ethyl bridge connecting the phenyl and pyrrolidine rings to identify the most stable conformers.
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and exists in various "puckered" or "envelope" conformations. nih.gov MD simulations can determine the preferred pucker and the energy barriers between different puckered states.
Solvent Effects: Running simulations in different solvents (e.g., water, methanol, or a nonpolar solvent) would reveal how the molecular conformation changes in response to its environment. nih.gov
This information is critical for understanding how the molecule's shape influences its properties and interactions, such as its ability to pack into a polymer matrix or interact with other molecules.
Predictive Modeling for Polymerization and Material Interaction
Computational modeling can be used to predict the properties of polymers derived from a specific monomer. mdpi.com By simulating the polymerization of this compound, researchers can forecast the characteristics of the resulting material, poly(this compound). The styrenic part of the molecule suggests it would behave similarly to other styrenic polymers, which are well-studied. acs.orgmdpi.com
Using atomistic models, MD simulations can predict bulk properties of the polymer, such as:
Glass Transition Temperature (Tg): A critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Density and Mechanical Properties: Predictions of tensile strength, modulus, and other mechanical behaviors.
Interaction with other materials: Simulating the interface between the polymer and other substances (e.g., fillers, solvents, or other polymers) can predict compatibility and adhesion.
These predictive models accelerate materials discovery by allowing for in silico screening of new polymers before undertaking costly and time-consuming experimental synthesis. researchgate.net The presence of the tertiary amine group from the pyrrolidine ring would be expected to influence properties like adhesion, water absorption, and polyelectrolyte behavior. researchgate.net
QSAR Studies (Quantitative Structure-Activity Relationships)
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a molecule and its properties or activities. researchgate.net While often used for biological activity, QSAR can also be applied to predict chemical reactivity or material properties. nih.gov In this context, the "activity" could be a measure of polymerization rate, thermal stability, or a specific material characteristic like dielectric constant.
A QSAR model for a series of related styrenic monomers would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties.
Table 3: Relevant Molecular Descriptors for a QSAR Study (Note: This table lists descriptors commonly used in QSAR studies focused on chemical reactivity and material properties.)
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The mass of the molecule, related to its size. nih.gov |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Electronic | Dipole Moment | Measures the polarity of the molecule. researchgate.net |
| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability. nih.gov |
| Physicochemical | LogP (Partition Coefficient) | Measures the hydrophobicity/hydrophilicity of the molecule. |
By performing multiple linear regression or using machine learning algorithms, a mathematical equation is derived that links these descriptors to the property of interest. nih.gov Such a model could then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of monomers for polymers with specific, targeted material properties.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of "1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine" in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing definitive proof of the compound's constitution.
While standard ¹H and ¹³C NMR provide initial information, 2D NMR techniques are indispensable for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound," COSY would reveal correlations between the protons of the ethyl chain and adjacent protons on the pyrrolidine (B122466) and phenyl rings. It would also show the coupling network within the pyrrolidine ring and the vinyl group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms and protons. This technique is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the methylene (B1212753) carbons of the pyrrolidine ring would be correlated with their respective diastereotopic protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between carbons and protons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons of the ethyl group to the carbons of the aromatic ring, and from the protons on the carbon adjacent to the nitrogen to the carbons within the pyrrolidine ring, confirming the linkage between the phenylethyl moiety and the heterocycle.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations.
| Position | Fragment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1' | Pyrrolidine | ~2.5-2.7 (t) | ~54-56 | H-1', H-2 → C-5' |
| 2', 5' | Pyrrolidine | ~1.7-1.9 (m) | ~23-25 | H-2', H-5' → C-3', C-4' |
| 3', 4' | Pyrrolidine | ~2.7-2.9 (m) | ~56-58 | H-3', H-4' → C-2', C-5' |
| 1 | Ethyl Chain | ~2.8-3.0 (t) | ~34-36 | H-1 → C-2, C-2'', C-6'' |
| 2 | Ethyl Chain | ~2.6-2.8 (t) | ~60-62 | H-2 → C-1, C-1' |
| 1'' | Phenyl Ring | - | ~137-139 | - |
| 2'', 6'' | Phenyl Ring | ~7.2-7.3 (d) | ~129-131 | H-2'', H-6'' → C-4'', C-1 |
| 3'', 5'' | Phenyl Ring | ~7.4-7.5 (d) | ~126-128 | H-3'', H-5'' → C-1'', C-7'' |
| 4'' | Phenyl Ring | - | ~136-138 | - |
| 7'' (CH=) | Ethenyl Group | ~6.6-6.8 (dd) | ~136-137 | H-7'' → C-3'', C-5'' |
| 8'' (=CH₂) | Ethenyl Group | ~5.2-5.3 (d), ~5.7-5.8 (d) | ~114-116 | H-8'' → C-4'' |
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered "envelope" or "twist" conformations. beilstein-journals.org The exact conformation can be influenced by the nature of the N-substituent. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), can be used to determine the through-space proximity of protons. These experiments can help establish the preferred conformation of the pyrrolidine ring by identifying which protons are spatially close to one another.
The configuration of the ethenyl (vinyl) group is expected to be fixed. The distinct coupling constants (J-values) between the vinyl protons, observable in the high-resolution ¹H NMR spectrum, confirm the geometry. A large trans-coupling (~17 Hz) and a smaller cis-coupling (~11 Hz) between the terminal CH₂ protons and the CH proton would be definitive proof of the vinyl structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups within "this compound". nih.gov The two techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.
Key expected vibrational frequencies include:
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹).
Aliphatic C-H Stretch: Found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the ethyl and pyrrolidine moieties.
Aromatic C=C Stretch: A series of sharp bands in the 1450-1600 cm⁻¹ region.
Vinyl C=C Stretch: A characteristic band around 1630 cm⁻¹.
Vinyl =C-H Bending: Strong "out-of-plane" bands in the 910-990 cm⁻¹ region are highly characteristic of the vinyl group.
C-N Stretch: Typically observed in the 1020-1250 cm⁻¹ region.
This method is particularly useful for reaction monitoring. For instance, in a synthesis starting from 4-vinylphenethyl bromide and pyrrolidine, IR spectroscopy could monitor the disappearance of the N-H stretching band of the pyrrolidine starting material and the appearance of the characteristic bands of the tertiary amine product. nih.gov
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3080 - 3010 | Medium |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2960 - 2850 | Strong |
| Vinyl C=C | Stretching | ~1630 | Strong |
| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 | Strong |
| Vinyl =C-H | Out-of-plane Bending | 990, 910 | Strong (in IR) |
| C-N | Stretching | 1250 - 1020 | Weak-Medium |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While obtaining single crystals of the parent compound as a free base might be challenging, derivatives such as salts (e.g., hydrochloride, hydrobromide) or co-crystals are often highly crystalline and suitable for single-crystal X-ray diffraction (XRD) analysis. researchgate.netmdpi.com This technique provides the most definitive structural information in the solid state, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.gov
An X-ray crystal structure would provide unequivocal confirmation of the molecular connectivity, verifying that the pyrrolidine ring is attached to the ethyl group, which in turn is substituted at the para-position (C4) of the phenyl ring (the regiochemistry). The analysis would also definitively establish the puckered conformation of the pyrrolidine ring as it exists in the crystal lattice. researchgate.net
The following table presents hypothetical, yet representative, crystal data for a hydrochloride salt derivative.
| Parameter | Hypothetical Value for a Derivative Salt |
|---|---|
| Empirical Formula | C₁₄H₂₀N⁺ · Cl⁻ |
| Formula Weight | 237.77 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.5° |
| Volume | 1295 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.22 g/cm³ |
Beyond confirming the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal. mdpi.com This analysis is crucial for understanding physical properties like melting point and solubility. In the case of a hydrochloride salt of "this compound," the primary intermolecular interaction would be the strong N⁺-H···Cl⁻ hydrogen bond. nih.gov Additionally, weaker interactions such as C-H···π interactions (between C-H bonds of one molecule and the π-system of the aromatic ring of a neighbor) and van der Waals forces would be analyzed to understand the complete three-dimensional crystal packing architecture. researchgate.net The study of these noncovalent interactions is fundamental to crystal engineering and materials science. chemrxiv.org
Mass Spectrometry for Reaction Product Identification and Pathway Confirmation
Mass spectrometry serves as a pivotal analytical technique for the elucidation of molecular structures and the confirmation of reaction pathways in synthetic organic chemistry. In the context of the synthesis of This compound , mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is indispensable for verifying the identity of the final product and identifying any intermediates or byproducts. While specific experimental mass spectrometric data for this compound is not extensively available in public literature, a detailed analysis of its structure allows for the prediction of its fragmentation pattern under typical mass spectrometric conditions, such as Electron Ionization (EI).
The structure of this compound incorporates three key moieties that dictate its fragmentation behavior: the pyrrolidine ring, the ethyl linker, and the 4-ethenylphenyl (vinylphenyl) group. The fragmentation pathways can be predicted based on the established principles of mass spectrometry and the known behavior of analogous compounds.
Predicted Fragmentation Pathways:
Under electron ionization, the molecular ion ([M]⁺˙) of this compound would be formed. The subsequent fragmentation is anticipated to proceed through several key pathways, driven by the stability of the resulting carbocations and radical species.
Alpha-Cleavage: The most prominent fragmentation pathway for N-alkylamines is the cleavage of the C-C bond alpha to the nitrogen atom. For this compound, this would involve the cleavage of the bond between the two carbon atoms of the ethyl linker. This would lead to the formation of a highly stable, resonance-stabilized 4-vinylbenzyl cation.
Pyrrolidine Ring Fragmentation: Cleavage of the bond between the nitrogen atom and the ethyl side chain is another expected fragmentation route. This would result in the formation of a cation derived from the pyrrolidine ring. Further fragmentation of the pyrrolidine ring itself can also occur, leading to smaller, characteristic ions.
Benzylic Cleavage: Cleavage at the benzylic position is a common fragmentation pattern for compounds containing a phenyl group attached to an alkyl chain. This would lead to the formation of a stable tropylium (B1234903) ion or related structures.
Interactive Data Table: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Structure of Fragment | Fragmentation Pathway |
| 201 | [M]⁺˙ | [C₁₄H₁₉N]⁺˙ | Molecular Ion |
| 130 | [C₉H₁₀]⁺˙ | 4-Ethenyltoluene (4-Vinyltoluene) | Rearrangement and cleavage |
| 117 | [C₉H₉]⁺ | 4-Vinylbenzyl cation | Alpha-cleavage |
| 115 | [C₉H₇]⁺ | Loss of H₂ from vinylbenzyl cation | |
| 104 | [C₈H₈]⁺˙ | Styrene (B11656) | Cleavage of the ethyl linker |
| 98 | [C₆H₁₂N]⁺ | 1-Ethylpyrrolidinium cation | Cleavage of the C-C bond adjacent to the phenyl ring |
| 70 | [C₄H₈N]⁺ | Pyrrolidiniumyl cation | Cleavage of the N-C bond of the ethyl group |
Confirmation of Reaction Pathways:
In a synthetic route to produce this compound, for instance, via the reaction of 4-vinylphenethyl bromide with pyrrolidine , GC-MS could be employed to monitor the reaction progress. The disappearance of the reactant peaks and the appearance of the product peak at the expected retention time and with the predicted mass spectrum would confirm the successful formation of the target compound. The presence of any unexpected peaks could indicate the formation of side products, and their mass spectra would be crucial in identifying their structures and refining the reaction conditions to minimize their formation.
For example, the detection of a peak corresponding to the mass of a dimer of the starting material or an elimination product would provide valuable insight into competing reaction pathways. By analyzing the fragmentation patterns of these unexpected products, chemists can deduce their structures and adjust parameters such as temperature, solvent, or base to favor the desired reaction pathway.
Future Research Directions and Emerging Opportunities
Exploration of Bio-inspired and Biomimetic Transformations
The synthesis of the pyrrolidine (B122466) core of the molecule is an area ripe for bio-inspired innovation. Pyrrolidine rings are common motifs in natural alkaloids, and nature has evolved highly efficient enzymatic pathways for their construction. Future research could focus on harnessing these principles for the synthesis of precursors to 1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine.
Bio-inspired approaches could include:
Enzymatic Reductive Amination: Utilizing imine reductases or related enzymes to catalyze the cyclization of amino-aldehyde precursors, offering a green and highly stereoselective route to the pyrrolidine ring.
Tandem Reactions: Designing chemical cascades that mimic biological processes. For instance, a one-pot reaction could combine an initial condensation with a subsequent cyclization and reduction, inspired by alkaloid biosynthesis. nih.gov
Catalytic Asymmetric Synthesis: Development of catalytic asymmetric strategies, such as those combining H/D exchange and 1,3-dipolar cycloaddition, can produce enantioenriched pyrrolidine derivatives. rsc.org This approach allows for the precise construction of chiral centers, which can be crucial for tailoring the properties of resulting materials. rsc.org
These methods move away from traditional, often harsh, synthetic conditions towards more sustainable and selective chemical manufacturing.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its subsequent polymerization are well-suited for integration with modern automation and flow chemistry platforms. These technologies offer enhanced control over reaction parameters, leading to improved yield, purity, and safety.
A potential flow synthesis could be modeled on known methods for analogous N-substituted pyrrolidines. For example, the synthesis of 1-(4-Nitrophenethyl)pyrrolidine involves the reaction of 1-(2-bromoethyl)-4-nitrobenzene with pyrrolidine. A similar flow process for the target compound could involve pumping a solution of 4-vinylphenethyl bromide and pyrrolidine through a heated reactor coil, potentially containing a solid-supported base to facilitate the reaction and simplify purification.
Table 1: Comparison of Batch vs. Flow Synthesis for N-Alkylation of Pyrrolidines
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Limited by stirring efficiency | Superior mixing through diffusion and advection |
| Safety | Handling of large quantities of reagents | Small reaction volumes minimize risk |
| Scalability | Difficult, often requires re-optimization | Straightforward by running the system for longer |
| Process Control | Manual or semi-automated | Fully automated with inline analytics |
Automated platforms can accelerate the discovery of new derivatives and polymers by systematically varying reaction conditions and monomer compositions. chemrxiv.org A robotic system could perform numerous small-scale polymerization reactions with the target monomer and various co-monomers, rapidly screening for polymers with desired properties. chemrxiv.org
Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To fully leverage the benefits of flow chemistry and to understand the polymerization kinetics of this compound, the development of advanced in-situ monitoring techniques is crucial. Real-time spectroscopic probes can provide continuous data on reaction progress, monomer conversion, and polymer formation without the need for sampling. nih.gov
Promising techniques include:
Raman Spectroscopy: This technique is highly effective for monitoring the polymerization of vinyl groups. nist.gov A fiber-optic Raman probe can be integrated directly into a flow reactor to track the disappearance of the vinyl C=C stretching band of the monomer (~1630 cm⁻¹) and the appearance of the polymer backbone signals in real-time. nist.govresearchgate.net
Fluorescence Spectroscopy: By incorporating a fluorescent probe molecule (a "molecular rotor") into the reaction mixture, the increase in viscosity during polymerization can be monitored. researchgate.net The fluorescence intensity or lifetime of the probe changes with the local viscosity, providing a direct measure of polymer formation. researchgate.net
Benchtop NMR Spectroscopy: Recent advances in benchtop NMR, combined with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), enable real-time monitoring of chemical reactions even at low concentrations. nih.govresearchgate.net This could be used to follow the conversion of the monomer and identify the formation of any side-products during synthesis or polymerization. nih.govresearchgate.net
Table 2: Spectroscopic Techniques for Real-time Polymerization Monitoring
| Technique | Principle | Information Gained | Advantages |
|---|---|---|---|
| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations | Monomer conversion, polymer structure | Non-invasive, compatible with various solvents, specific chemical information. nist.gov |
| Fluorescence Probes | Changes in fluorescence based on local environment | Viscosity changes, polymer formation | High sensitivity, can be used in opaque media. researchgate.net |
| Benchtop NMR (SABRE) | Hyperpolarization of nuclear spins to boost signal | Reaction kinetics, structural elucidation | Detailed structural information, mechanistic insights. nih.gov |
Computational Design of Novel Derivatives with Tailored Material Properties
Computational chemistry offers a powerful tool for designing novel derivatives of this compound with specific, tailored material properties before their synthesis. By modifying the core structure in silico, researchers can predict how changes will affect the final polymer's characteristics. mdpi.com
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties of new monomers, such as their HOMO-LUMO gap, which influences their reactivity and the optical properties of the resulting polymer. nih.gov This can guide the design of materials for applications in electronics or photonics.
Molecular Dynamics (MD) Simulations: MD simulations can model the conformational behavior of polymer chains derived from new monomers. This allows for the prediction of bulk material properties like the glass transition temperature (Tg), mechanical strength, and permeability, helping to design polymers for specific physical applications. mdpi.com
Quantitative Structure-Property Relationship (QSPR): By building computational models based on existing data, QSPR can predict the properties of new, unsynthesized derivatives. This accelerates the design process by prioritizing the most promising candidates for synthesis.
For example, computational models could explore how adding electron-withdrawing or -donating groups to the phenyl ring or modifying the pyrrolidine ring affects the monomer's reactivity and the polymer's refractive index or thermal stability. nih.gov
Applications in Next-Generation Sustainable Polymer Technologies
The styrene (B11656) component of this compound makes it a candidate for creating next-generation polymers. There is a significant industrial and societal push to develop more sustainable alternatives to traditional petroleum-based plastics like polystyrene. wur.nl
Potential applications in this domain include:
High-Performance Bio-based Polymers: While the parent molecule is likely derived from petrochemical sources, its structure serves as a model for bio-based monomers. Lignin, a component of plant biomass, is rich in phenolic structures that can be chemically converted into styrene-like molecules. researchgate.net Research could focus on developing a bio-based synthesis route to a similar monomer, creating a polymer with a reduced carbon footprint.
Functional and Recyclable Polymers: The pyrrolidine group can impart specific functionalities to the final polymer, such as acting as a base, a ligand for metal ions, or a site for post-polymerization modification. This could lead to materials for catalysis, sensing, or CO₂ capture. Furthermore, the design of polymers with enhanced recyclability is a key goal of sustainable technology. youtube.com The bonds associated with the pyrrolidine moiety could potentially be designed for selective cleavage, facilitating chemical recycling back to the monomer.
Advanced Thermoplastic Elastomers: The monomer could be used in the creation of styrenic block copolymers, which are valuable thermoplastic elastomers. mdpi.com By combining a "hard" block made from the new monomer with a "soft" block from another polymer, materials with a unique combination of elasticity and processability can be achieved for a variety of high-performance applications. mdpi.com
The development of new monomers like this compound is a critical step toward a new generation of polymers that are not only high-performing but also align with the principles of a circular economy. scitechdaily.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
